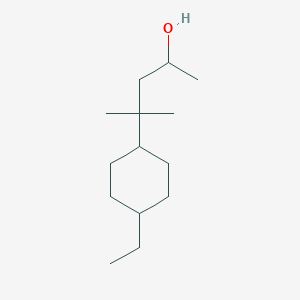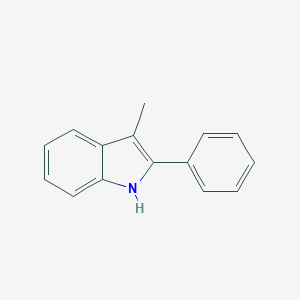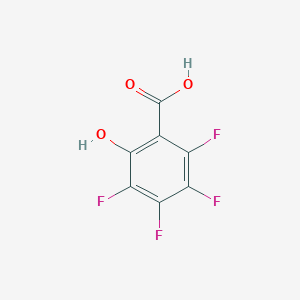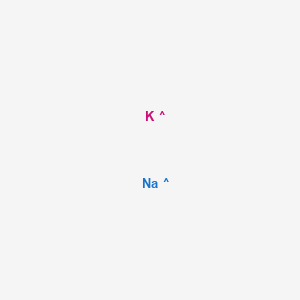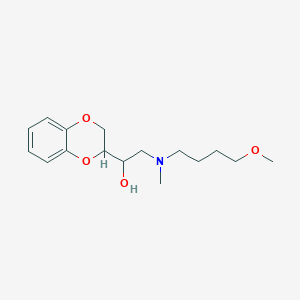
甲苯-对-硫醇钠
描述
Synthesis Analysis
The synthesis of sodium toluene-p-thiolate and related compounds often involves the reaction of toluenesulfinic acid with sodium hydride or other sodium-containing compounds. For example, sodium p-toluenesulfinate reacts with acetyl chloride to form various products through a mechanism involving the formation of mixed anhydrides of sulfinic acid and carboxylic acid, suggesting the complexity and versatility of reactions involving sodium toluene derivatives (KobayashiMichio, 1966).
Molecular Structure Analysis
The molecular structure of sodium toluene-p-thiolate derivatives can vary significantly depending on the specific substituents and reaction conditions. For instance, the formation of a pentanuclear lead thiolate cluster illustrates the complex structures that can arise from reactions involving toluene-p-thiolate derivatives, highlighting the potential for forming intricate molecular architectures (Edelmann et al., 2000).
Chemical Reactions and Properties
Sodium toluene-p-thiolate is involved in a myriad of chemical reactions, showcasing its versatility. For example, its reaction with acyl chlorides demonstrates its reactivity towards electrophilic substitution and its ability to participate in complex organic transformations (KobayashiMichio, 1966). Additionally, its involvement in the synthesis of thiol-derivatised gold nanoparticles highlights its utility in material science and nanotechnology (Brust et al., 1994).
科学研究应用
纳米颗粒合成:甲苯-对-硫醇钠用于在两相液-液体系中合成硫醇衍生的金纳米颗粒。这涉及在烷硫醇存在下用硼氢化钠还原 AuCl4-,从而生成带有硫醇表面涂层的金颗粒。这些材料可以作为简单的化学化合物处理 (Brust 等人,1994)。
有机合成和亲核取代:甲苯-对-硫醇钠参与了 1,1-二芳基-2-芳基硫代乙烯合成的亲核取代。该反应证明了在未活化的乙烯基碳原子上的直接亲核取代情况 (Beltrame 等人,1967)。
心脏钠离子电流抑制:对甲苯对心脏钠离子通道影响的研究表明,甲苯(一种广泛使用的溶剂和滥用物质)抑制心脏钠离子通道。尽管该研究主要关注甲苯,但作为一种相关化合物,甲苯-对-硫醇钠可能具有相似的性质 (Cruz 等人,2003)。
芳基硫代亚胺的制备:包括甲苯-对-硫醇钠在内的硫醇钠用于制备芳基硫代亚胺,展示了其在有机化学中的用途 (Nakai 等人,1977)。
有机硫化合物的合成:该化合物在甲苯磺酸与酰氯反应中发挥作用,进一步展示了其在有机合成中的多功能性 (小林道夫,1966)。
纳米晶体材料研究:它用于合成具有受控四面体形状的氧化钴纳米晶体,其中添加双(2-乙基己基)磺基琥珀酸钠作为表面活性剂,在纳米晶体表面形成有序的单层钝化 (Yin & Wang,1998)。
安全和危害
未来方向
属性
IUPAC Name |
sodium;4-methylbenzenethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRORQUQEDGGDQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146789 | |
| Record name | Sodium toluene-p-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium toluene-p-thiolate | |
CAS RN |
10486-08-5 | |
| Record name | Sodium toluene-p-thiolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium toluene-p-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium toluene-p-thiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions is Sodium toluene-p-thiolate commonly used for in organic chemistry?
A1: Sodium toluene-p-thiolate is primarily recognized as a strong nucleophile. The provided research highlights its use in nucleophilic substitution reactions with various substrates:
- Aryl halides: It readily substitutes halogens in aryl halides, as demonstrated by its reaction with p-bromonitrobenzene in dimethylformamide. []
- Arylhalogenoacetylenes: Studies show its effectiveness in substituting halogens in arylhalogenoacetylenes, yielding 1-p-tolylthio-2-arylacetylenes. Kinetic studies suggest an α-addition–elimination mechanism. []
- 1,1-diaryl-2-halogenoethylenes: Research indicates that Sodium toluene-p-thiolate participates in nucleophilic substitution reactions with these compounds, displacing chloride or bromide ions to yield 1,1-diaryl-2-arylthioethylenes. [, ]
- 2-functionalized tropones: It can replace various functional groups in 2-functionalized tropones, with reactivity order influenced by the leaving group's ability to stabilize the transition state. []
Q2: How does the structure of Sodium toluene-p-thiolate contribute to its reactivity?
A2: The high nucleophilicity of Sodium toluene-p-thiolate can be attributed to two main factors:
Q3: Are there any studies highlighting the mechanism of Sodium toluene-p-thiolate reactions?
A3: Yes, several studies provide insights into the reaction mechanisms involving Sodium toluene-p-thiolate:
- Elimination–addition mechanism: Research on the reaction of 3-indolylmethyltrimethylammonium methyl sulphate with Sodium toluene-p-thiolate suggests an elimination–addition mechanism similar to those observed in nucleophilic substitutions of gramine. []
- σ-Complex formation: Studies investigating its reaction with nitroaryl thioethers propose the formation of a σ-complex (Meisenheimer complex) as an intermediate. This complex subsequently undergoes further reactions, showcasing the diverse reactivity pathways associated with Sodium toluene-p-thiolate. []
- Direct nucleophilic substitution: In the reaction with 1,1-diaryl-2-halogenoethylenes, kinetic data and the high Hammett ρ constant support a direct nucleophilic substitution mechanism at the vinylic carbon. []
Q4: Are there alternative reagents to Sodium toluene-p-thiolate for similar reactions?
A4: Yes, while Sodium toluene-p-thiolate is a potent nucleophile, other sulfur-based nucleophiles can be considered as alternatives:
- Sodium ethanethiolate: This compound exhibits comparable reactivity to Sodium toluene-p-thiolate, as demonstrated in its reaction with ethyl thiopicrate to form analogous σ-complexes. []
- Lithium chloride: While significantly less nucleophilic than Sodium toluene-p-thiolate, lithium chloride can participate in chloride exchange reactions with activated 1,1-diaryl-2-halogenoethylenes, albeit at a much slower rate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



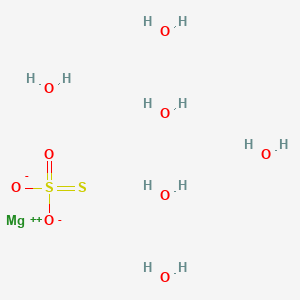
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)

